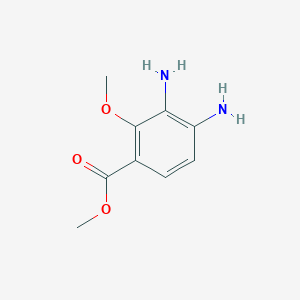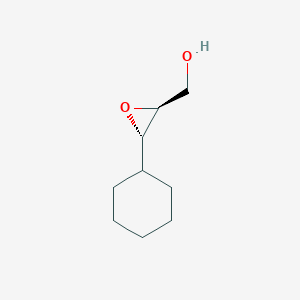![molecular formula C7H16N4 B048814 3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane CAS No. 124469-89-2](/img/structure/B48814.png)
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane, commonly known as DMTB, is a heterocyclic compound that has gained attention in the scientific community due to its unique properties. DMTB is a bicyclic tetrazole that has been synthesized through various methods and has shown potential for applications in scientific research.
Mécanisme D'action
DMTB has been shown to act as a bidentate ligand, forming complexes with metals such as copper and zinc. These complexes have been studied for their potential use in the development of new materials and as catalysts in organic reactions. The mechanism of action of DMTB in these applications is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMTB have not been extensively studied. However, studies have shown that DMTB does not exhibit any toxic effects on mammalian cells at concentrations up to 100 μM. This suggests that DMTB may have potential for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTB in lab experiments is its high purity and stability. DMTB has also been shown to form stable complexes with metals, making it useful in coordination chemistry. However, one limitation of using DMTB is its relatively high cost compared to other reagents.
Orientations Futures
There are many potential future directions for the use of DMTB in scientific research. One possible direction is the development of new materials using DMTB as a ligand. Another direction is the use of DMTB in the development of new catalysts for organic reactions. Additionally, further studies on the biochemical and physiological effects of DMTB may reveal new applications in the field of biology.
Méthodes De Synthèse
DMTB can be synthesized through a number of methods, including the reaction of 3,7-dimethyl-1,5,7-triazabicyclo[4.3.0]non-5-ene with sodium azide and copper(I) iodide. Another method involves the reaction of 3,7-dimethyl-1,5,7-triazabicyclo[4.3.0]non-5-ene with sodium nitrite and sodium azide. These methods have been successful in producing DMTB with high yields and purity.
Applications De Recherche Scientifique
DMTB has been used in various scientific research applications, including as a reagent in organic synthesis and as a ligand in coordination chemistry. DMTB has also been used in the development of fluorescent sensors for the detection of metal ions. These applications have shown promise for the use of DMTB in the field of chemistry and materials science.
Propriétés
Numéro CAS |
124469-89-2 |
|---|---|
Nom du produit |
3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
Formule moléculaire |
C7H16N4 |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
3,7-dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H16N4/c1-8-3-10-5-9(2)6-11(4-8)7-10/h3-7H2,1-2H3 |
Clé InChI |
QTSNWWOIHVKQHY-UHFFFAOYSA-N |
SMILES |
CN1CN2CN(CN(C1)C2)C |
SMILES canonique |
CN1CN2CN(CN(C1)C2)C |
Synonymes |
1,3,5,7-Tetraazabicyclo[3.3.1]nonane,3,7-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)

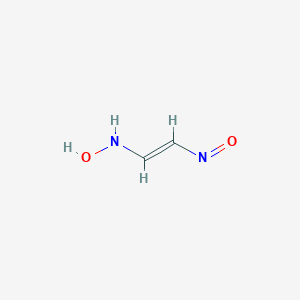
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
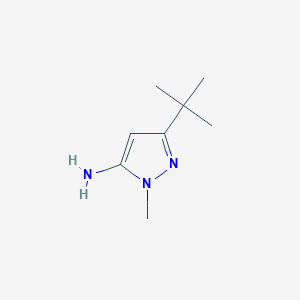
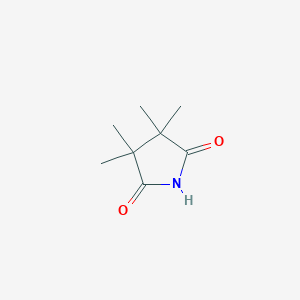


![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)
